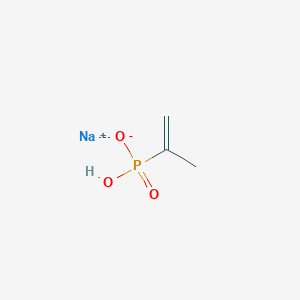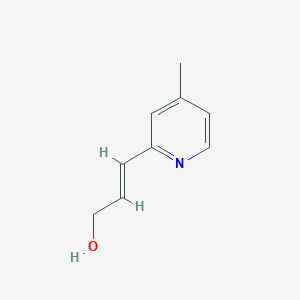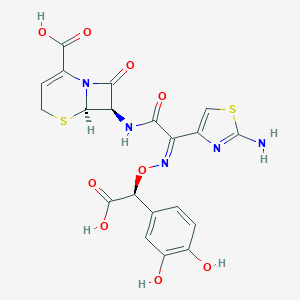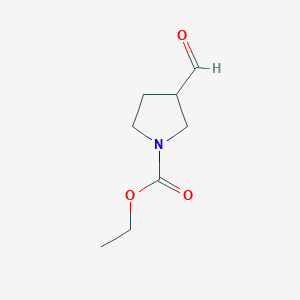![molecular formula C11H12N2O5S2 B040892 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-87-9](/img/structure/B40892.png)
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives, which have been widely studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to protect against oxidative stress-induced neuronal damage and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its clinical translation.
Future Directions
For research on 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders, should be further explored.
Synthesis Methods
The synthesis of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 2-amino-5-methoxybenzoic acid, followed by cyclization and oxidation.
Scientific Research Applications
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
properties
CAS RN |
124850-87-9 |
|---|---|
Molecular Formula |
C11H12N2O5S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O5S2/c1-18-7-2-3-9-8(6-7)12-11(13-20(9,16)17)19-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
RTWYDKLIAHZNLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



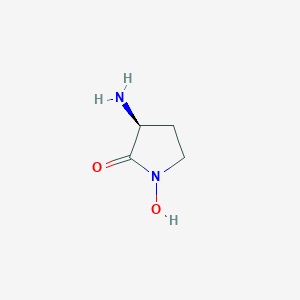
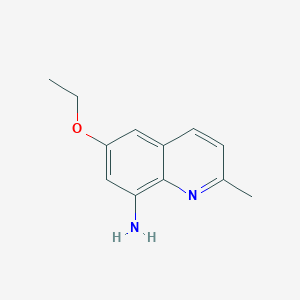
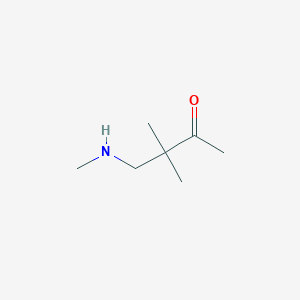

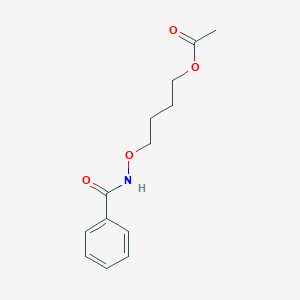
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)


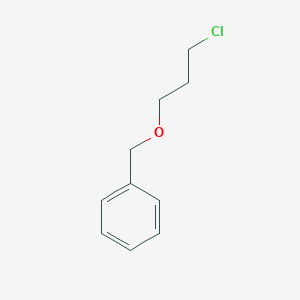
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
